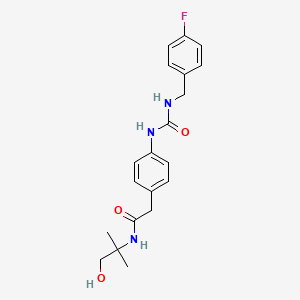

2-(4-(3-(4-fluorobenzyl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide

説明

This compound features a ureido linkage connecting a 4-fluorobenzyl group to a phenyl ring, with an acetamide moiety substituted by a 1-hydroxy-2-methylpropan-2-yl group.

特性

IUPAC Name |

2-[4-[(4-fluorophenyl)methylcarbamoylamino]phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O3/c1-20(2,13-25)24-18(26)11-14-5-9-17(10-6-14)23-19(27)22-12-15-3-7-16(21)8-4-15/h3-10,25H,11-13H2,1-2H3,(H,24,26)(H2,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEKQQACTYDNEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(4-(3-(4-fluorobenzyl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a complex structure incorporating a urea moiety and a fluorobenzyl group. The synthesis generally involves multi-step reactions, starting from easily accessible precursors. The synthetic pathway typically includes the formation of the urea bond through reaction with isocyanates and subsequent modifications to introduce the hydroxy and acetamide functionalities.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its inhibitory effects on specific enzymes and cellular pathways. Key findings include:

- Inhibition of Lipoxygenase (LOX) : The compound has shown significant inhibitory activity against lipoxygenase enzymes, which are involved in the inflammatory response. For example, derivatives of similar structures demonstrated IC50 values in the nanomolar range, indicating potent inhibition .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer properties through the induction of apoptosis in cancer cell lines. The mechanism appears to involve modulation of signaling pathways related to cell survival and proliferation .

- Anti-inflammatory Effects : The compound's ability to inhibit LOX suggests potential applications in treating inflammatory diseases. In vitro studies have demonstrated reduced production of inflammatory mediators in activated leukocytes .

The proposed mechanisms for the biological activity of 2-(4-(3-(4-fluorobenzyl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide include:

- Enzyme Interaction : Molecular docking studies indicate that the 4-fluorobenzyl moiety interacts favorably with the active sites of target enzymes, enhancing binding affinity and specificity .

- Cellular Pathway Modulation : The compound may influence various signaling pathways, particularly those involved in inflammation and apoptosis. This modulation could lead to altered gene expression profiles in treated cells .

Case Studies

Several case studies have highlighted the biological relevance of this compound:

- Study on Inflammatory Response : A study investigating the effects of this compound on human polymorphonuclear leukocytes (PMNL) showed a significant reduction in leukotriene production upon treatment with low concentrations of the compound, supporting its anti-inflammatory potential .

- Cancer Cell Line Evaluation : In vitro assays using breast cancer cell lines demonstrated that treatment with this compound led to increased apoptosis rates compared to control groups. Flow cytometry analysis confirmed these findings by showing increased annexin V binding in treated cells .

Data Summary

The following table summarizes key findings related to the biological activity of 2-(4-(3-(4-fluorobenzyl)ureido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide:

類似化合物との比較

Structural Analogues from Evidence

Compound 31 (2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide)

- Structural Similarities: Shares the N-(1-hydroxy-2-methylpropan-2-yl)acetamide backbone. Contains a fluorinated aromatic ring (2-fluorophenoxy).

- Key Differences: Phenoxy group instead of ureido linkage. Butyryl substituent at the phenyl ring vs. 4-fluorobenzyl in the target compound.

- Physical Properties :

- Melting Point: 84°C.

- Yield: 54%.

- Rf: 0.28 (TLC).

- Implications: The hydroxyl group in the acetamide side chain may reduce synthetic yield compared to non-hydroxylated analogs (e.g., Compound 30: 82% yield) due to steric or solubility challenges .

N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide

- Structural Similarities :

- Fluorophenyl group and acetamide core.

- Key Differences :

- Cyclohexyl and propyl substituents instead of hydroxy-2-methylpropan-2-yl and ureido groups.

- Physical Properties :

- Melting Point: 150–152°C.

- Yield: 81%.

- Rf: 0.26 (Et2O:DCM = 2:8).

- Implications: Higher melting point and yield suggest that non-polar substituents (cyclohexyl, propyl) enhance crystallinity and reaction efficiency compared to polar groups (hydroxyl, ureido).

N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide (Compound 30)

- Structural Similarities :

- Ureido-phenyl linkage.

- Key Differences: Morpholino-triazine and benzamide groups instead of fluorobenzyl and hydroxypropanamide.

- Synthesis :

- Yield: 50%, using HBTU and Hunig’s base in NMP.

- Implications: The urea group’s versatility allows integration into diverse pharmacophores, though complex substituents (e.g., morpholino-triazine) may complicate synthesis.

Comparative Data Table

*Calculated based on molecular formulas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。